1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 4-ethenylbenzyl chloride with 2-ethyl-4-methylimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced imidazole products.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, electrophiles, and suitable solvents like DMF or dichloromethane.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
- 1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-isoindole-1,3(2H)-dione
- 1-[(4-Ethenylphenyl)methyl]piperazine
- Benzene, 1-ethenyl-4-ethyl-
Uniqueness: 1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole stands out due to its specific structural features, such as the presence of both an ethenylphenylmethyl group and an imidazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
78705-01-8 |
---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C15H18N2/c1-4-13-6-8-14(9-7-13)11-17-10-12(3)16-15(17)5-2/h4,6-10H,1,5,11H2,2-3H3 |
InChI Key |
AKMDSZWLUWXEBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1CC2=CC=C(C=C2)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.